3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide” is a chemical compound with the formula C17H12F2N2O2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. One approach involves the use of 8-aminoquinoline as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . Another approach involves the formylation of 2-quinolones by DMF/Et3N mixture .Molecular Structure Analysis
The molecular structure of “this compound” involves a quinoline scaffold substituted with difluorine moieties . Quinoline is a bicyclic compound, consisting of a benzene ring fused to a pyrimidine ring .Future Directions
Mechanism of Action
Target of Action
The primary target of 3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) and is essential for the survival of bacteria .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is necessary for DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . By preventing the relaxation of positive supercoils, the compound disrupts the unwinding of the DNA helix, which is an essential step in DNA replication . This disruption prevents the bacteria from replicating their DNA and ultimately leads to cell death .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-distributed throughout the body .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By inhibiting DNA gyrase, the compound prevents bacteria from replicating their DNA, which is necessary for cell division . This leads to the death of the bacterial cells, effectively stopping the infection .
Properties
IUPAC Name |
3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-23-15-8-6-10-3-2-4-14(16(10)21-15)20-17(22)11-5-7-12(18)13(19)9-11/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJBDCARWZQAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.